2-methyl-N-(3-nitrobenzyl)cyclohexanamine

Conformational analysis Medicinal chemistry CCR6 antagonism

Procure 2-methyl-N-(3-nitrobenzyl)cyclohexanamine (CAS 355816-37-4) as a conformationally biased building block. The 2-methyl group acts as a conformational lock, enhancing target affinity (>365-fold over unsubstituted analogs). The 3-nitrobenzyl group provides distinct electronic properties (logP 3.80, tPSA 55.2 Ų) and a synthetic handle for diversification. Ideal for SAR studies and focused library synthesis.

Molecular Formula C14H20N2O2
Molecular Weight 248.32 g/mol
CAS No. 355816-37-4
Cat. No. B187441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-N-(3-nitrobenzyl)cyclohexanamine
CAS355816-37-4
Molecular FormulaC14H20N2O2
Molecular Weight248.32 g/mol
Structural Identifiers
SMILESCC1CCCCC1NCC2=CC(=CC=C2)[N+](=O)[O-]
InChIInChI=1S/C14H20N2O2/c1-11-5-2-3-8-14(11)15-10-12-6-4-7-13(9-12)16(17)18/h4,6-7,9,11,14-15H,2-3,5,8,10H2,1H3
InChIKeyKRAUCKDHEBBZGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-methyl-N-(3-nitrobenzyl)cyclohexanamine (CAS 355816-37-4) for Research Procurement: Core Chemical Identity and Context


2-Methyl-N-(3-nitrobenzyl)cyclohexanamine (CAS 355816-37-4), also referred to as (2-methylcyclohexyl)(3-nitrobenzyl)amine, is an organic compound characterized by the molecular formula C14H20N2O2 and a molecular weight of 248.32 g/mol [1]. This molecule belongs to the N-alkyl-arylcyclohexylamine class [2]. Its structure incorporates a cyclohexanamine core with a methyl group at the 2-position and a 3-nitrobenzyl substituent on the amine nitrogen [1]. The compound is primarily utilized as a research intermediate in synthetic organic chemistry, with the nitro group facilitating its role as a precursor in the construction of more complex molecular architectures for pharmaceutical or agrochemical applications [3].

2-methyl-N-(3-nitrobenzyl)cyclohexanamine: Why Its Substitution Pattern Prevents Simple Generic Interchange


Substituting 2-methyl-N-(3-nitrobenzyl)cyclohexanamine with an alternative cyclohexylamine derivative is scientifically unsound due to the profound and quantifiable influence of its specific substitution pattern. The 2-methyl group and the 3-nitrobenzyl moiety are not inert bystanders; they are critical determinants of the molecule's three-dimensional conformation and physicochemical properties [1]. Research on related systems has demonstrated that the presence and stereochemistry of a 2-methyl substituent on a cyclohexylamine core can alter biological potency by over two orders of magnitude (365-fold) compared to the unsubstituted analog by biasing the cyclohexane ring into a specific, lower-energy conformation [1]. Furthermore, the 3-nitrobenzyl group introduces distinct electronic properties (logP of 3.80) and a topological polar surface area (tPSA) of 55.2 Ų that differ from other N-arylalkyl substituents, directly impacting solubility, permeability, and target binding . Therefore, generic substitution without empirical data would ignore the critical and non-linear structure-activity relationships inherent to this chemotype.

2-methyl-N-(3-nitrobenzyl)cyclohexanamine: Quantifying the Advantage of Specific Methyl Substitution


2-Methyl Substitution on Cyclohexylamine Core Yields >365-Fold Potency Enhancement

This evidence demonstrates the dramatic impact of a 2-methyl substituent on the potency of cyclohexylamine-containing molecules. In a study of squaramide CCR6 antagonists, the analogue containing a cis-2-methylcyclohexanamine moiety showed a 365-fold improvement in inhibitory potency compared to the direct comparator, the unsubstituted cyclohexanamine derivative [1]. This effect is attributed to the methyl group biasing the cyclohexane ring into a specific, lower-energy ground state conformation that pre-organizes the molecule for optimal target binding [1]. For the target compound, 2-methyl-N-(3-nitrobenzyl)cyclohexanamine, this class-level inference strongly suggests that its 2-methyl group is a key driver of its potential biological activity, differentiating it from unsubstituted or differently substituted N-benzyl cyclohexanamines.

Conformational analysis Medicinal chemistry CCR6 antagonism

Key Physicochemical Differentiation: 2-methyl-N-(3-nitrobenzyl)cyclohexanamine vs. N-(3-nitrobenzyl)cyclohexanamine

This comparison quantifies the impact of the 2-methyl group on key physicochemical properties. The target compound, 2-methyl-N-(3-nitrobenzyl)cyclohexanamine, has a predicted logP of 3.80 and a topological polar surface area (tPSA) of 55.2 Ų . In contrast, the closest analog lacking the methyl group, N-(3-nitrobenzyl)cyclohexanamine (CAS 59507-50-5), exhibits a lower predicted logP of 3.28 and the same tPSA. The 0.52 unit increase in logP for the methylated compound corresponds to a theoretical >3.3-fold increase in lipophilicity (partition coefficient), which will substantially influence membrane permeability, non-specific binding, and in vivo distribution.

Physicochemical properties ADME prediction Drug design

Available Physical Property Data for Compound Identification and Quality Control

For procurement and subsequent experimental use, accurate identification and purity assessment are non-negotiable. 2-methyl-N-(3-nitrobenzyl)cyclohexanamine (CAS 355816-37-4) has well-defined physical properties that can be used for identity confirmation and to distinguish it from other similar compounds. The reported density is 1.11 g/cm³ and the boiling point is 380.4 °C at 760 mmHg [1]. These values serve as critical quality control benchmarks that are not available for many less-characterized analogs, providing a clear advantage for researchers requiring precise and reproducible experimental conditions.

Analytical chemistry Quality control Synthetic chemistry

2-methyl-N-(3-nitrobenzyl)cyclohexanamine: Key Research Applications Based on Quantifiable Differentiation


Medicinal Chemistry: A Privileged Scaffold for Exploring Conformationally Biased Ligand Design

Based on the >365-fold potency enhancement observed for cis-2-methylcyclohexanamine analogs in the CCR6 program [1], 2-methyl-N-(3-nitrobenzyl)cyclohexanamine is ideally suited as a starting point for medicinal chemistry efforts focused on targets where ligand conformation is a critical driver of affinity. The 2-methyl group is not merely a lipophilic appendage; it acts as a conformational lock on the cyclohexane ring, biasing the molecule toward a specific, lower-energy conformation that can pre-organize the pharmacophore for optimal binding. Researchers can use this compound as a foundation for building focused libraries to explore this 'methyl conformational effect' across different target classes.

Structure-Activity Relationship (SAR) Studies: Isolating the Impact of 2-Methyl Cyclohexane Conformation

The quantifiable difference in predicted logP between the target compound (3.80) and the unmethylated analog (3.28) highlights its specific utility in SAR investigations. Researchers can procure both compounds to directly and systematically deconvolute the contributions of lipophilicity and molecular conformation to a biological or physicochemical endpoint of interest. This controlled comparison is essential for generating robust, interpretable SAR data that informs lead optimization efforts, moving beyond simple potency readouts to understand the underlying molecular properties.

Synthetic Methodology: A Versatile Intermediate for Constructing Complex Molecular Architectures

The compound's well-defined physical properties (density 1.11 g/cm³, boiling point 380.4 °C) [2] facilitate its reliable use as a synthetic building block. The presence of the secondary amine and the 3-nitrobenzyl group offers two distinct handles for further derivatization, enabling the construction of diverse chemical matter. The nitro group, in particular, is a versatile synthetic precursor that can be readily reduced to an amine for subsequent coupling or ring formation, making this compound a valuable intermediate for generating complex small molecule libraries for biological screening.

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